molecular formula C19H25FN2O3 B2452072 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide CAS No. 1705711-33-6

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide

Cat. No.: B2452072
CAS No.: 1705711-33-6
M. Wt: 348.418
InChI Key: CRBJAQDCHAUIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a fluorophenyl group, and an oxalamide moiety

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(3-fluorophenyl)-2-methoxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O3/c1-25-17(15-8-5-9-16(20)12-15)13-22-19(24)18(23)21-11-10-14-6-3-2-4-7-14/h5-6,8-9,12,17H,2-4,7,10-11,13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBJAQDCHAUIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NCCC1=CCCCC1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide typically involves multiple steps, starting with the preparation of the cyclohexene and fluorophenyl intermediates. These intermediates are then coupled through a series of reactions to form the final oxalamide structure. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry or batch processing. These methods are optimized to maximize efficiency, reduce waste, and ensure consistent quality of the final product. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including ethers, esters, and amides.

Scientific Research Applications

The compound N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in drug development and biological research. This article explores its applications, supported by relevant data and insights from diverse sources.

Medicinal Chemistry

The compound's unique structure suggests potential therapeutic applications, particularly in the following areas:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs can exhibit selective cytotoxicity against various cancer cell lines. This suggests that this compound may have similar properties, warranting further investigation into its efficacy against specific types of cancer.
  • Enzyme Inhibition : The oxalamide moiety is known for its ability to inhibit certain enzymes involved in metabolic pathways. Research into related compounds has shown promising results in inhibiting enzymes linked to diseases such as diabetes and cancer, indicating that this compound may possess similar inhibitory effects.

Research has suggested various biological activities associated with this compound:

  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against a range of pathogens. Investigating the antimicrobial activity of this compound could reveal its potential as an antibacterial or antifungal agent.
  • Neuroprotective Effects : Some studies have indicated that oxalamides can exhibit neuroprotective properties by modulating neurotransmitter systems. This aspect is crucial for exploring treatments for neurodegenerative diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for evaluating its safety and efficacy:

  • Absorption, Distribution, Metabolism, and Excretion (ADME) : Investigating how this compound interacts within biological systems will help determine its viability as a therapeutic agent.
  • Toxicity Studies : Assessing the toxicological profile is critical, especially given the structural complexity of the compound. Studies should focus on both acute and chronic toxicity to establish safe dosage levels.

Case Studies

While specific case studies on this compound were not found in the search results, several related compounds have been studied extensively:

Compound NameBiological ActivityReference
N1-(3,4-dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamideAnticancer, Enzyme Inhibition
N-(2-(Cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamideAntimicrobial

These studies provide a framework for understanding how this compound might perform in similar contexts.

Mechanism of Action

The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide
  • N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide hydrochloride

Uniqueness

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide is a compound of interest due to its potential therapeutic applications and unique biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes cyclohexene and fluorophenyl groups, contributing to its biological activity. The molecular formula is C20H26FNO3C_{20}H_{26}FNO_3, with a molecular weight of approximately 347.43 g/mol. Its unique configuration allows for interactions with various biological targets.

The biological activity of the compound can be attributed to several mechanisms:

  • Neuraminidase Inhibition : Similar compounds have been shown to inhibit neuraminidase, an enzyme critical for viral replication. This inhibition can lead to reduced viral load in infected cells .
  • Alkylating Activity : The presence of the oxalamide group suggests potential alkylating properties, which may contribute to its antitumor effects by damaging DNA in rapidly dividing cells .
  • Modulation of Cell Signaling Pathways : Preliminary studies indicate that the compound may influence pathways related to apoptosis and cell proliferation, making it a candidate for cancer therapy.

Biological Activity Overview

Activity Type Description
AntiviralInhibits viral replication through neuraminidase inhibition
AntitumorExhibits cytotoxic effects on cancer cell lines via alkylation
Anti-inflammatoryModulates inflammatory pathways, potentially reducing tissue damage
NeuroprotectiveMay protect neuronal cells from apoptosis in models of neurodegeneration

Case Studies

  • Antitumor Efficacy : In a study involving various cancer cell lines, this compound demonstrated significant cytotoxicity, particularly against breast and lung cancer cells. The mechanism was primarily linked to its ability to induce apoptosis through DNA damage pathways .
  • Neuroprotection : Another study explored the neuroprotective effects of the compound in models of oxidative stress. Results indicated that treatment with the compound significantly reduced neuronal cell death and improved survival rates compared to controls .
  • Inflammatory Response : The compound was tested in an in vivo model of inflammation, where it exhibited a reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its efficacy and safety profile:

  • Absorption : Rapid absorption was noted in animal models following oral administration.
  • Metabolism : The compound undergoes hepatic metabolism with several metabolites identified, some exhibiting similar biological activities.
  • Excretion : Primarily excreted through renal pathways, highlighting the importance of kidney function in its clearance.

Q & A

Q. How can the synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide be optimized for higher yields?

Methodological Answer: Optimization involves adjusting reaction parameters such as solvent polarity, temperature, and stoichiometry. For example, in the synthesis of analogous oxalamides (e.g., N1,N2-bis(2-fluoro-6-methylphenyl)oxalamide), a 1:1 THF/water solvent system at 0°C with NaOH as a base achieved 35.7% yield . To improve yields:

  • Use a polar aprotic solvent (e.g., DMF) to enhance nucleophilicity of amine groups.
  • Employ coupling agents like HATU or EDCI to activate oxalyl chloride intermediates.
  • Monitor reaction progress via TLC or in situ NMR to identify quenching points.

Q. What spectroscopic techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer: A multi-spectral approach is critical:

  • 1H/13C/19F NMR : Assign signals for cyclohexenyl protons (δ ~2.24 ppm in DMSO-d6), methoxy groups (δ ~3.3 ppm), and fluorine environments (δ ~-120 ppm in 19F NMR) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C16H15F2N2O2: 305.1102, observed: 305.1090) .
  • HPLC-PDA : Quantify impurities using a C18 column with gradient elution (e.g., 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. How can impurities in the compound be identified and quantified to meet pharmacopeial standards?

Methodological Answer: Impurity profiling requires:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions to simulate degradation pathways .
  • LC-MS/MS : Compare retention times and fragmentation patterns with reference standards (e.g., methoxy-phenyl analogs or hydrolyzed byproducts) .
  • Threshold Setting : Use pharmacopeial guidelines (e.g., individual impurities ≤0.1%, total ≤0.5%) and validate methods via spike-recovery experiments .

Q. What computational strategies can predict the compound’s biological activity or binding affinity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclooxygenase or kinase domains). Parameterize the ligand with Gaussian 09 for charge optimization .
  • QSAR Modeling : Train models on oxalamide analogs (e.g., N1-(furan-2-ylmethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide) to correlate substituent effects (e.g., fluorine position) with activity .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 3–6 months. Monitor degradation via HPLC and FTIR for carbonyl or amine oxidation .
  • Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradants (e.g., cyclohexenyl ring opening) using LC-UV .

Data Contradiction Analysis

Q. How should conflicting NMR data (e.g., split fluorine signals) be resolved?

Methodological Answer: Split 19F NMR signals (e.g., δ -120.22 to -120.26) may arise from:

  • Rotameric Conformations : Perform variable-temperature NMR (VT-NMR) to observe coalescence at higher temps .
  • Residual Solvent Effects : Re-dissolve in deuterated solvents with minimal proton content (e.g., DMSO-d6 vs. CDCl3) .
  • Diastereomeric Intermediates : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers if asymmetric centers are present .

Structure-Activity Relationship (SAR) Studies

Q. What substituent modifications could enhance the compound’s target selectivity?

Methodological Answer:

  • Fluorine Substitution : Replace 3-fluorophenyl with 4-fluoro to alter electron-withdrawing effects and steric bulk .
  • Cyclohexenyl Optimization : Introduce sp2-hybridized groups (e.g., cyclopentenyl) to modulate lipophilicity and ring strain .
  • Methoxy Group Replacement : Test ethoxy or propyloxy analogs to evaluate steric tolerance in binding pockets .

Experimental Design Considerations

Q. How can in vitro assays be designed to validate the compound’s mechanism of action?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding kinetics (e.g., IC50 determination) .
  • Cellular Uptake Studies : Label the compound with tritium or FITC and quantify intracellular accumulation via scintillation counting or confocal microscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.